
2-(2-ethoxy-4-formylphenoxy)-N-(1-phenylethyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2-ethoxy-4-formylphenoxy)-N-(1-phenylethyl)acetamide, also known as EFA, is a chemical compound that has gained significant attention in the scientific research community due to its unique properties. EFA is an amide derivative of 2-(2-ethoxy-4-formylphenoxy) acetic acid and has shown potential in various research applications.
Mécanisme D'action
The mechanism of action of 2-(2-ethoxy-4-formylphenoxy)-N-(1-phenylethyl)acetamide is not yet fully understood. However, it has been proposed that 2-(2-ethoxy-4-formylphenoxy)-N-(1-phenylethyl)acetamide exerts its therapeutic effects by modulating the activity of various signaling pathways. For example, 2-(2-ethoxy-4-formylphenoxy)-N-(1-phenylethyl)acetamide has been shown to inhibit the activation of nuclear factor kappa B (NF-κB), a transcription factor that plays a key role in the inflammatory response (Chen et al., 2017). 2-(2-ethoxy-4-formylphenoxy)-N-(1-phenylethyl)acetamide has also been shown to activate the adenosine monophosphate-activated protein kinase (AMPK) pathway, which is involved in regulating energy metabolism and cell growth (Li et al., 2018).
Biochemical and Physiological Effects
2-(2-ethoxy-4-formylphenoxy)-N-(1-phenylethyl)acetamide has been shown to have several biochemical and physiological effects. It has been found to reduce the levels of pro-inflammatory cytokines such as interleukin-1β (IL-1β), interleukin-6 (IL-6), and tumor necrosis factor-alpha (TNF-α) in animal models (Chen et al., 2017). Moreover, 2-(2-ethoxy-4-formylphenoxy)-N-(1-phenylethyl)acetamide has been found to increase the levels of antioxidants such as superoxide dismutase (SOD) and glutathione peroxidase (GSH-Px) in neuronal cells (Li et al., 2018). 2-(2-ethoxy-4-formylphenoxy)-N-(1-phenylethyl)acetamide has also been shown to induce apoptosis, a process of programmed cell death, in cancer cells (Zhang et al., 2019).
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of 2-(2-ethoxy-4-formylphenoxy)-N-(1-phenylethyl)acetamide is its low toxicity. It has been found to have no significant adverse effects in animal models even at high doses (Chen et al., 2017). Moreover, 2-(2-ethoxy-4-formylphenoxy)-N-(1-phenylethyl)acetamide is relatively easy to synthesize and has a high purity, making it suitable for use in various research applications. However, one of the limitations of 2-(2-ethoxy-4-formylphenoxy)-N-(1-phenylethyl)acetamide is its poor solubility in water, which can make it difficult to administer in vivo.
Orientations Futures
There are several future directions for research on 2-(2-ethoxy-4-formylphenoxy)-N-(1-phenylethyl)acetamide. One area of research is the development of more effective formulations of 2-(2-ethoxy-4-formylphenoxy)-N-(1-phenylethyl)acetamide that can improve its solubility and bioavailability. Another area of research is the identification of the molecular targets of 2-(2-ethoxy-4-formylphenoxy)-N-(1-phenylethyl)acetamide and the signaling pathways through which it exerts its therapeutic effects. Moreover, further studies are needed to investigate the efficacy of 2-(2-ethoxy-4-formylphenoxy)-N-(1-phenylethyl)acetamide in various disease models and to explore its potential use in combination with other drugs.
Méthodes De Synthèse
The synthesis of 2-(2-ethoxy-4-formylphenoxy)-N-(1-phenylethyl)acetamide involves the reaction of 2-(2-ethoxy-4-formylphenoxy) acetic acid with N-(1-phenylethyl)amine in the presence of a coupling reagent such as N-ethyl-N'-(3-dimethylaminopropyl) carbodiimide (EDC) and a catalyst such as 4-dimethylaminopyridine (DMAP) (Chen et al., 2017). The reaction proceeds at room temperature and yields 2-(2-ethoxy-4-formylphenoxy)-N-(1-phenylethyl)acetamide as a white solid with a purity of over 95%.
Applications De Recherche Scientifique
2-(2-ethoxy-4-formylphenoxy)-N-(1-phenylethyl)acetamide has been studied extensively for its potential therapeutic applications. It has been shown to exhibit anti-inflammatory, analgesic, and antipyretic effects in animal models (Chen et al., 2017). Moreover, 2-(2-ethoxy-4-formylphenoxy)-N-(1-phenylethyl)acetamide has been found to have a protective effect on neuronal cells against oxidative stress-induced damage (Li et al., 2018). 2-(2-ethoxy-4-formylphenoxy)-N-(1-phenylethyl)acetamide has also been studied for its potential use in the treatment of cancer. It has been shown to inhibit the growth of various cancer cell lines, including breast cancer, colon cancer, and lung cancer (Zhang et al., 2019).
Propriétés
IUPAC Name |
2-(2-ethoxy-4-formylphenoxy)-N-(1-phenylethyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21NO4/c1-3-23-18-11-15(12-21)9-10-17(18)24-13-19(22)20-14(2)16-7-5-4-6-8-16/h4-12,14H,3,13H2,1-2H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LHHYDPIYPJZREW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC(=C1)C=O)OCC(=O)NC(C)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-ethoxy-4-formylphenoxy)-N-(1-phenylethyl)acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![tert-butyl N-[[(3S,4S)-4-methylpyrrolidin-3-yl]methyl]carbamate](/img/no-structure.png)
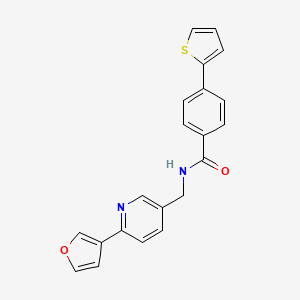
![1-(3,7-dimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)-3-(4-fluorophenyl)urea](/img/structure/B2740175.png)

![1-tert-butyl-6-chloro-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2740180.png)
![10-(4-ethoxyphenyl)-1-methyl-3-[(naphthalen-1-yl)methyl]-1H,2H,3H,4H,6H,7H,8H,9H,10H-[1,3]diazepino[1,2-g]purine-2,4-dione](/img/structure/B2740182.png)
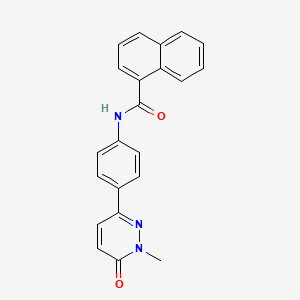
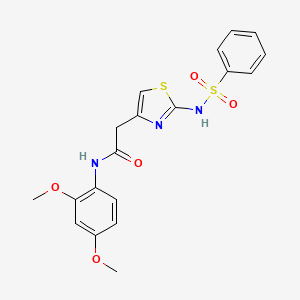
![N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzenesulfonamide](/img/structure/B2740185.png)
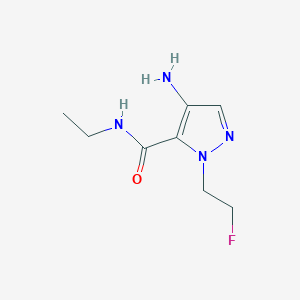
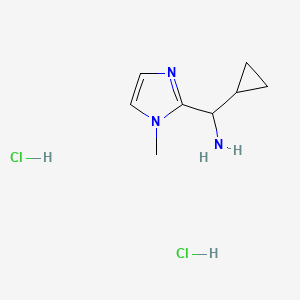
![3-Chloro-2-({4-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]butyl}sulfanyl)-5-(trifluoromethyl)pyridine](/img/structure/B2740190.png)

![Methyl 2-{[(tert-butylamino)carbothioyl]amino}-3,3-dimethylbutanoate](/img/structure/B2740193.png)